3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide
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Overview
Description
3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Construction of the triazole ring: This step often involves the reaction of the pyrazole intermediate with azides or nitriles under acidic or basic conditions.
Formation of the pyrazine ring: This can be accomplished through the condensation of the triazole intermediate with diamines or dicarbonyl compounds.
Final coupling reaction: The final step involves the coupling of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine intermediate with 4-(trifluoromethyl)benzylamine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the amide moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Applications in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide: shares structural similarities with other heterocyclic compounds containing pyrazole, triazole, and pyrazine rings.
Similar compounds: include:
Uniqueness
The uniqueness of 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide lies in its specific combination of fused heterocyclic rings and functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C26H23F3N6O |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-3-6-19(13-17(16)2)21-14-22-25-32-31-23(34(25)11-12-35(22)33-21)9-10-24(36)30-15-18-4-7-20(8-5-18)26(27,28)29/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,36) |
InChI Key |
CNHXJOKSHYPURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)C(F)(F)F)C |
Origin of Product |
United States |
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